N-苯甲酰基-4-苯基哌嗪-1-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

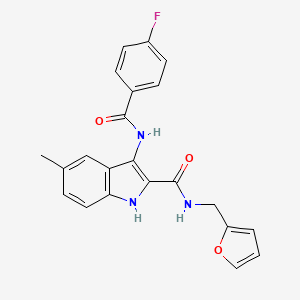

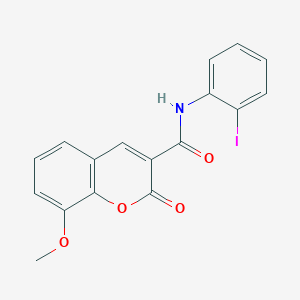

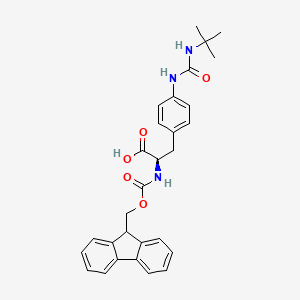

“N-benzhydryl-4-phenylpiperazine-1-carboxamide” is a synthetic compound . It has a linear formula of C24H25N3O and a molecular weight of 371.486 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Another method involved the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “N-benzhydryl-4-phenylpiperazine-1-carboxamide” is characterized by a linear formula of C24H25N3O . The structure of a similar compound, a novel 1-benzhydryl piperazine derivative, was confirmed by X-ray diffraction study .Chemical Reactions Analysis

While specific chemical reactions involving “N-benzhydryl-4-phenylpiperazine-1-carboxamide” are not available, the synthesis of similar compounds involves reactions such as nucleophilic substitution and aza-Michael addition .科学研究应用

Fungicidal Activity

“N-benzhydryl-4-phenylpiperazine-1-carboxamide” derivatives have been explored for their potential as fungicides . These compounds have shown promising in vitro fungicidal activity against Phytophthora capsici and in vivo activity against Pseudoperonospora cubensis . The introduction of substituted aromatic rings into valinamide carbamate leads has resulted in analogues with high activity against resistant pathogens, offering a new approach to combat fungal diseases in agriculture.

Antimicrobial Properties

Research has synthesized novel derivatives of “N-benzhydryl-4-phenylpiperazine-1-carboxamide” and evaluated their antimicrobial activities . These studies have shown potent in vitro activity against a range of Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents . This opens up possibilities for developing new treatments for bacterial infections.

Homogeneous Catalysis

The compound’s framework has been utilized in the design of N-heterocyclic carbenes (NHCs) , which are valuable ligands in homogeneous catalysis . These ligands, due to their strong σ-donation and variable steric bulk, are crucial in fine-tuning reactivity at the metal center, thus playing a significant role in various cross-coupling reactions.

Transition-Metal Catalysis

Derivatives of “N-benzhydryl-4-phenylpiperazine-1-carboxamide” have emerged as powerful ligands for transition-metal catalysis . They are characterized by their strong electron-rich nature and bulky, flexible architecture, which is essential for stabilizing metals and intermediates in unusual oxidation states, thereby enhancing catalytic activity.

Industrial Applications

The compound’s derivatives have found applications in the industrial sector, including as intermediates in the synthesis of dyes and pesticides , as well as polymerizing agents . Their diverse chemical properties make them suitable for various manufacturing processes.

Pharmaceutical Synthesis

In pharmaceutical synthesis, the deprotection of the diphenylmethyl group is a critical step. “N-benzhydryl-4-phenylpiperazine-1-carboxamide” derivatives have been applied in the deprotection of β-lactam antibiotics or β-lactamase inhibitors, showcasing their wide applicability in continuous flow chemistry .

属性

IUPAC Name |

N-benzhydryl-4-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O/c28-24(27-18-16-26(17-19-27)22-14-8-3-9-15-22)25-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQQKGODKIYMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-phenylpiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)

![N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2572126.png)

![8-Oxa-2-azaspiro[4.5]decane oxalate(2:1)](/img/structure/B2572134.png)

![N'-[(4-chlorophenyl)methylene]-2-cyano-3-(dimethylamino)acrylohydrazide](/img/structure/B2572137.png)

![benzenamine, 4-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2572139.png)